molecular formula C11H6F3NO3 B8812976 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid

4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid

Cat. No. B8812976
M. Wt: 257.16 g/mol
InChI Key: SOFLHZMROGKMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzoic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)9-5-8(15-18-9)6-1-3-7(4-2-6)10(16)17/h1-5H,(H,16,17)

InChI Key

SOFLHZMROGKMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(5-Trifluoromethyl-isoxazol-3-yl)-benzoic acid ethyl ester (Preparative Example 9, 2.25 g, 7.86 mmol) in THF (20 mL) was treated with an aqueous solution (5 mL) of lithium hydroxide monohydrate (660 mg, 15.72 mmol) and allowed to stir for 16 hr. The reaction was then evaporated to a small volume and treated with a 1 N aqueous hydrochloric acid solution (25 mL) and the resulting solids filtered, washed with water and air dried to afford product as a colorless solid (1.48 g, 73%). 1H NMR (DMSO-d6) 8.06 (s, 4H), 8.13 (s, 1H). 13C NMR 106.5, 118.0 (q, J=270), 127.9, 130.8, 131.2, 132.4, ˜150 quartet not resolved from baseline noise, 133.8, 162.8, 167.3. 19F NMR −63.6. LC/MS 6.04 min, [M+1]+ 258.
Name
4-(5-Trifluoromethyl-isoxazol-3-yl)-benzoic acid ethyl ester
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

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